Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-7-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-14-8-5-7(12)3-6-4-9(11(13)15-2)16-10(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGSAUAUNUECLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Substituted Phenol Precursors
The synthesis begins with 2-hydroxy-5-bromo-7-methoxyacetophenone, a compound engineered to pre-install critical substituents. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 5°C, leveraging the methoxy group’s para-directing influence. Methoxylation at position 7 is accomplished via O-methylation of 2,7-dihydroxyacetophenone using methyl iodide and potassium carbonate in dimethylformamide (DMF), yielding 2-hydroxy-7-methoxyacetophenone.
Cyclization to Form Benzofuran Core
The methallylation-cyclization sequence, adapted from US3419579A, involves reacting 2-hydroxy-5-bromo-7-methoxyacetophenone with methallyl chloride in the presence of magnesium chloride. Heating the resultant methallyl ether at 190–200°C induces Claisen rearrangement, forming 2-hydroxy-3-methallyl-5-bromo-7-methoxyacetophenone. Subsequent acid-catalyzed cyclization (H₂SO₄, 100°C) closes the furan ring, yielding 5-bromo-7-methoxybenzofuran-2-carboxylic acid.
Esterification to Methyl Ester
Esterification of the carboxylic acid intermediate follows a protocol analogous to PMC2962051, where the acid is treated with methanol in dichloromethane under catalytic sulfuric acid. This one-step conversion achieves an 88% yield, producing the target methyl ester as a crystalline solid after recrystallization from acetonitrile.
Directed C–H Functionalization Approach
Benzofuran Core Formation
Starting with benzofuran-2-carboxylic acid, the 8-aminoquinoline (8-AQ) directing group is introduced via amide coupling using N,N-dicyclohexylcarbodiimide (DCC). The 8-AQ group facilitates regioselective C–H activation at position 5, guided by palladium catalysis.
Palladium-Catalyzed Bromination and Methoxylation
Using Pd(OAc)₂ as a catalyst and N-bromosuccinimide (NBS) as the bromine source, position 5 undergoes bromination in dichloroethane at 80°C. Methoxylation at position 7 is achieved via Ullmann coupling with sodium methoxide and CuI in dimethyl sulfoxide (DMSO) at 120°C. The 8-AQ directing group is subsequently cleaved via transamidation with methylamine, yielding the methyl ester.
Sequential Halogenation and Alkoxylation Strategy
Initial Benzofuran Synthesis
Benzofuran-2-carboxylic acid is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated H₂SO₄. The crude product is purified via silica gel chromatography.
Regioselective Bromination
Electrophilic bromination at position 5 is performed using bromine in acetic acid at 0°C, exploiting the electron-donating methoxy group’s para-directing effect. Excess bromine is quenched with sodium thiosulfate, affording 5-bromobenzofuran-2-carboxylic acid in 72% yield.
Methoxylation via Nucleophilic Substitution
The 7-position is functionalized via nucleophilic aromatic substitution (SNAr) using sodium methoxide in DMF at 150°C. This step requires a nitro group at position 7 as a temporary activating group, which is subsequently reduced to an amine and replaced with methoxy.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization | Methallylation, Claisen rearrangement | 30–40% | Pre-installed substituents | Multi-step, moderate yields |
| C–H Functionalization | Pd-catalyzed bromination, transamidation | 50–60% | Modular, late-stage diversification | Requires specialized catalysts |
| Sequential Functionalization | Electrophilic bromination, SNAr methoxylation | 60–70% | High regioselectivity | Nitro group intermediacy increases steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups replacing the bromine atom or modifications to the ester group .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of methyl 5-bromo-7-methoxybenzofuran-2-carboxylate exhibit potent anticancer properties. For instance, studies have shown that compounds incorporating this moiety can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 1 to 10 nM .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. Case studies reveal that derivatives possess effective antimicrobial properties against strains such as E. coli and S. aureus.
-
Biological Studies
- Enzyme Activity Probes : this compound is utilized as a probe in biochemical assays to study enzyme activities and molecular interactions. Its unique structure allows for selective targeting in therapeutic applications.
- Mechanistic Studies : Investigations into the mechanism of action have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species production .
-
Materials Science
- Organic Electronics : The compound is being explored for its potential use in organic electronics, serving as a precursor for advanced materials due to its favorable electronic properties.
- Pharmaceutical Development : Its unique structural features make it a candidate for drug development, particularly as a lead compound in creating new therapeutic agents targeting various diseases .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzofuran derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Bromination Impact: Brominated derivatives generally exhibit lower cytotoxicity compared to non-brominated precursors, suggesting bromine modulates cellular toxicity .
- Substituent Position: Methoxy groups at C7 (as in the target compound) enhance solubility and metabolic stability, whereas hydroxyl or aminoalkyl ether groups (e.g., Compound 5) improve antifungal efficacy .
- Ester vs. Amide Derivatives : Carboxylate esters (e.g., methyl/ethyl esters) are often intermediates for amide derivatives, which are prioritized for pharmacological optimization due to enhanced bioavailability .
Pharmacological Performance
- Cytotoxicity : The target compound shows moderate activity against cancer cell lines, whereas Compound 4 (with a hydroxyl group at C7) exhibits higher potency, likely due to increased hydrogen-bonding interactions .
- Antifungal Activity: Compound 5 outperforms the target compound, attributed to the diethylaminoethoxy group’s ability to disrupt fungal membrane integrity .
- Toxicity Profile: Brominated derivatives display reduced cytotoxicity, making them safer candidates for further development compared to chlorinated or non-halogenated analogues .
Biological Activity
Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate (MBMBC) is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores the biological activity of MBMBC, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
MBMBC is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the benzofuran ring. This unique structure enhances its reactivity and biological activity compared to other benzofuran derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C10H9BrO4 |
| Molecular Weight | 273.08 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of MBMBC primarily involves its interaction with specific enzymes and cellular pathways:
- Inhibition of Kinases : MBMBC has been shown to inhibit Pim-1 and Pim-2 kinases, which are critical for cell survival and proliferation. By binding to their active sites, MBMBC prevents phosphorylation events crucial for cancer cell growth.
- Impact on Biochemical Pathways : The compound affects multiple pathways associated with inflammation and cancer progression. Its inhibition of Pim kinases leads to alterations in cell signaling pathways that are essential for tumor growth .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of MBMBC against various cancer cell lines:
- Cytotoxicity : MBMBC exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The IC50 values vary significantly based on the structural modifications of the compound, with some derivatives showing IC50 values as low as 0.06 µM .
- Cell Proliferation Inhibition : The compound has been reported to inhibit cell proliferation effectively, with studies indicating that MBMBC can reduce tumor growth in vitro by affecting mitochondrial membrane potential and inducing reactive oxygen species (ROS) production .
Antimicrobial Activity
In addition to its anticancer properties, MBMBC has shown promising antimicrobial activity against various pathogens. The presence of bromine and methoxy groups enhances its effectiveness against bacterial strains, indicating potential applications in treating infections .
Case Studies
- Study on Breast Cancer Cells :
-
Antimicrobial Efficacy :
- Research demonstrated that MBMBC exhibited substantial antimicrobial properties against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in infectious diseases.
Q & A
Basic Research Questions
Q. What are the key structural features and analytical parameters used to characterize Methyl 5-bromo-7-methoxybenzofuran-2-carboxylate?
- Structural features : The compound consists of a benzofuran core with a methyl ester at position 2, bromine at position 5, and methoxy at position 6. These substituents influence reactivity and intermolecular interactions (e.g., hydrogen bonding or halogen bonding) .
- Analytical parameters :
- Molecular formula : CHBrO (MW: 285.09 g/mol) .
- Spectroscopic data : NMR (1H/13C) confirms substitution patterns; mass spectrometry validates molecular weight .
- Purity : Typically ≥97% (HPLC), with impurities including dehalogenated byproducts or ester hydrolysis derivatives .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Stepwise synthesis :
Bromination of 7-methoxybenzofuran at position 5 using NBS (N-bromosuccinimide) under controlled conditions.
Esterification of the carboxylate group at position 2 using methanol and acid catalysis .
- Optimization : Reaction temperature (60–80°C), solvent selection (e.g., DMF for bromination), and stoichiometric ratios (1:1.2 for bromine introduction) are critical for yield (>70%) and purity .
Q. How is crystallographic data for this compound obtained and interpreted?
- Data collection : Single-crystal X-ray diffraction (SXRD) with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths/angles and confirms substituent positions .
- Software tools : SHELX for structure refinement; ORTEP-III for visualizing anisotropic displacement parameters .
- Key metrics : R-factor <0.05, data-to-parameter ratio >15 ensures reliability .
Advanced Research Questions
Q. How do substitution patterns (e.g., bromine vs. chlorine) impact the compound’s reactivity and biological activity?
- Electronic effects : Bromine’s electronegativity enhances electrophilic aromatic substitution (EAS) reactivity compared to chlorine.
- Biological relevance : Bromine improves binding affinity to enzymes (e.g., cyclooxygenase-2) due to stronger halogen bonding .
- Comparative data :
| Substituent | Reactivity (EAS) | Binding Affinity (IC) |
|---|---|---|
| Br | High | 12.3 ± 1.5 μM |
| Cl | Moderate | 24.7 ± 2.1 μM |
Q. What contradictions exist in reported crystallographic data, and how can they be resolved?
- Discrepancies : Variations in dihedral angles between the benzofuran core and substituent groups (e.g., 14.46° vs. 12.8° in related derivatives) .
- Resolution strategies :
- Validate data using multiple refinement cycles in SHELXL .
- Cross-check with DFT-optimized geometries (B3LYP/6-31G* basis set) .
Q. How can impurities in synthesized batches be identified and minimized?
- Common impurities :
- Debrominated product : Detected via GC-MS (retention time: 8.2 min) .
- Ester hydrolysis : Identified by IR (broad O-H stretch at 3200 cm) .
- Mitigation :
- Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Kinetic control during bromination to suppress side reactions .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina evaluates binding poses in COX-2 active sites (grid size: 25 × 25 × 25 Å).
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .
- ADMET prediction : SwissADME estimates bioavailability (TPSA: 65 Ų; logP: 2.8) .
Q. How does the methoxy group at position 7 influence hydrogen-bonding networks in crystal packing?
- Graph-set analysis : Methoxy oxygen acts as a hydrogen-bond acceptor (C=O⋯H-O, d = 2.85 Å), forming R_2$$^2(8) motifs .
- Impact on crystallinity : Enhanced packing efficiency reduces unit cell volume (V = 512 ų) compared to des-methoxy analogs .
Methodological Guidelines
- Synthesis : Prioritize stepwise functionalization to avoid regiochemical conflicts .
- Characterization : Combine SXRD with DFT for unambiguous structural assignment .
- Biological assays : Use dose-response curves (10–100 μM) to quantify activity and minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
